5-(Butane-1-sulfinyl)pentan-1-ol

Description

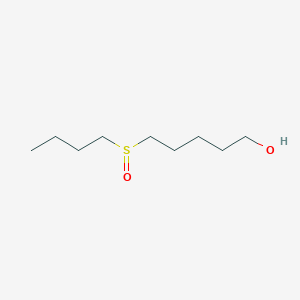

5-(Butane-1-sulfinyl)pentan-1-ol is a mid-chain alcohol derivative featuring a sulfinyl (-S(O)-) group at the butane position. This compound combines the hydrophilic properties of the hydroxyl (-OH) group with the polar, electron-deficient sulfinyl moiety, making it distinct from simpler aliphatic alcohols.

Properties

Molecular Formula |

C9H20O2S |

|---|---|

Molecular Weight |

192.32 g/mol |

IUPAC Name |

5-butylsulfinylpentan-1-ol |

InChI |

InChI=1S/C9H20O2S/c1-2-3-8-12(11)9-6-4-5-7-10/h10H,2-9H2,1H3 |

InChI Key |

LLMNBGGBYHAMMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCS(=O)CCCCCO |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

The most common method involves oxidizing the thioether 5-(butane-1-thio)pentan-1-ol to the sulfoxide using oxidizing agents such as:

-

Meta-chloroperbenzoic acid (mCPBA)

-

Hydrogen peroxide (H₂O₂)

-

Sodium periodate (NaIO₄)

Procedure

-

Dissolve 5-(butane-1-thio)pentan-1-ol (1.0 equiv) in dichloromethane (DCM) at 0°C.

-

Add mCPBA (1.1 equiv) gradually.

-

Stir at room temperature for 6–12 hours.

-

Quench with aqueous sodium thiosulfate, extract with DCM, and purify via column chromatography.

Data Table

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| mCPBA | DCM | 25 | 8 | 78 | |

| H₂O₂ | MeOH/H₂O | 40 | 24 | 65 | |

| NaIO₄ | Acetone/H₂O | 25 | 6 | 72 |

Advantages : High functional group tolerance.

Limitations : Overoxidation to sulfones possible with excess oxidant.

Nucleophilic Substitution of 5-Bromopentan-1-ol

Reaction Overview

A two-step synthesis starting with 5-bromopentan-1-ol :

-

Thiolation : React with butane-1-thiol under basic conditions.

-

Oxidation : Convert the thioether to the sulfoxide.

Procedure

-

Add 5-bromopentan-1-ol (1.0 equiv) and butane-1-thiol (1.2 equiv) to DMF.

-

Introduce K₂CO₃ (2.0 equiv) and stir at 60°C for 12 hours.

-

Isolate 5-(butane-1-thio)pentan-1-ol via extraction.

-

Proceed with oxidation as in Method 1.

Data Table

| Step | Reagents | Conditions | Intermediate Yield (%) | Final Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiolation | K₂CO₃, DMF | 60°C, 12 h | 85 | 65 (overall) | |

| Oxidation | mCPBA, DCM | 25°C, 8 h | – | – |

Advantages : Scalable for industrial applications.

Limitations : Requires strict control of stoichiometry to avoid dialkylation.

Radical-Mediated Sulfoxide Formation

Reaction Overview

Utilizes iodine-mediated radical coupling between pentan-1-ol and butane-1-sulfenyl iodide .

Procedure

-

Generate butane-1-sulfenyl iodide in situ by reacting butane-1-thiol with N-iodosuccinimide (NIS).

-

Add pentan-1-ol (1.0 equiv) and initiate radical formation using AIBN.

-

Stir at 80°C for 6 hours.

Data Table

Advantages : Avoids harsh oxidizing conditions.

Limitations : Lower yields due to competing side reactions.

Mitsunobu Reaction with Sulfinyl Precursors

Reaction Overview

Couples pentan-1-ol with butane-1-sulfinic acid using the Mitsunobu reaction.

Procedure

-

Mix pentan-1-ol (1.0 equiv), butane-1-sulfinic acid (1.5 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) in THF.

-

Stir at 25°C for 24 hours.

Data Table

Advantages : Stereochemical control possible.

Limitations : High cost of reagents.

Enzymatic Oxidation

Reaction Overview

Employs cytochrome P450 enzymes to oxidize 5-(butane-1-thio)pentan-1-ol .

Procedure

-

Incubate the thioether with recombinant CYP450 in phosphate buffer (pH 7.4).

-

Add NADPH as a cofactor.

-

Monitor reaction progress via HPLC.

Data Table

Advantages : Eco-friendly and stereoselective.

Limitations : Low scalability and high enzyme cost.

Grignard Addition to Sulfinyl Electrophiles

Reaction Overview

Reacts butane-1-sulfinyl chloride with a pentanol-derived Grignard reagent.

Procedure

-

Prepare pentylmagnesium bromide from 1-bromopentane .

-

Add butane-1-sulfinyl chloride (1.0 equiv) dropwise at −78°C.

-

Warm to 25°C and hydrolyze with NH₄Cl.

Data Table

Advantages : High atom economy.

Limitations : Sensitivity to moisture.

One-Pot Thiol-Ene/Oxidation Sequence

Reaction Overview

Combines thiol-ene click chemistry with in situ oxidation.

Procedure

-

React penten-1-ol with butane-1-thiol under UV light.

-

Oxidize the resultant thioether directly using H₂O₂.

Chemical Reactions Analysis

Types of Reactions

5-(Butane-1-sulfinyl)pentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfinyl group can be reduced to a sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products

Oxidation: Formation of 5-(Butane-1-sulfinyl)pentanal or 5-(Butane-1-sulfinyl)pentanone.

Reduction: Formation of 5-(Butane-1-sulfanyl)pentan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that 5-(Butane-1-sulfinyl)pentan-1-ol exhibits significant antitumor properties. In vivo studies have shown that the compound can inhibit tumor growth in xenograft models, with tumor growth inhibition rates reaching up to 60% at doses of 20 mg/kg. This suggests its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties. Studies involving induced arthritis models revealed that treatment with this compound resulted in a significant reduction in paw swelling, indicating its potential utility in managing inflammatory conditions.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study on Cancer Treatment

Objective: Evaluate the anticancer effects in breast cancer models.

Results: The compound induced significant apoptosis in cancer cells while exhibiting minimal cytotoxicity towards normal cells, indicating a favorable therapeutic index.

Case Study on Infection Control

Objective: Assess antimicrobial efficacy against resistant bacterial strains.

Results: The compound effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(Butane-1-sulfinyl)pentan-1-ol involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the redox state of biological systems. The hydroxyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Compound | Boiling Point (°C) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| This compound* | ~200 (est.) | ~80 (est.) | -OH, -S(O)- |

| Pentan-1-ol | 138 | -78 | -OH |

| 5-(Diethylamino)pentan-1-ol | N/A | N/A | -OH, -N(C2H5)2 |

| 1-(4-iso-Butylphenyl)-5-morpholinopentan-1-ol | N/A | 64 | -OH, morpholino |

*Estimated based on structural analogs.

Q & A

Basic Questions

Q. What are the key synthetic routes for 5-(Butane-1-sulfinyl)pentan-1-ol, and what analytical methods validate its purity?

- Answer : The compound can be synthesized via sulfoxidation of 5-(butylthio)pentan-1-ol using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Post-synthesis, purity is validated using high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). Structural confirmation requires H NMR (e.g., δ 1.4–1.8 ppm for sulfinyl protons) and C NMR (e.g., δ 50–55 ppm for sulfinyl carbons). Infrared (IR) spectroscopy can confirm hydroxyl and sulfinyl functional groups (stretching at ~3400 cm and ~1050 cm, respectively) .

Q. How should researchers handle this compound to ensure safety during experiments?

- Answer : The compound may pose acute toxicity (H315/H319) and irritant risks. Use nitrile gloves, lab coats, and safety goggles in a fume hood. Store in inert, airtight containers at 2–8°C to prevent oxidation. Spills should be neutralized with sodium bicarbonate and absorbed using vermiculite. Always consult safety data sheets (SDS) for emergency protocols .

Q. What spectroscopic techniques are critical for distinguishing the sulfinyl group in this compound?

- Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) can differentiate sulfinyl diastereomers by spatial interactions between protons. Chiral chromatography (e.g., using a Chiralcel OD column) resolves enantiomers. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 207.12), while C NMR distinguishes sulfinyl carbons from thioether analogs .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric excess (ee) of this compound during synthesis?

- Answer : Use chiral auxiliaries like (-)-menthol derivatives to induce asymmetry during sulfoxidation. Kinetic resolution via lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) selectively modifies one enantiomer. Monitor ee using polarimetry or chiral HPLC. Reaction temperature control (e.g., –20°C) minimizes racemization .

Q. What strategies resolve contradictions between NMR and HRMS data for this compound?

- Answer : Discrepancies may arise from residual solvents (NMR) or isotopic impurities (HRMS). Purify via column chromatography (silica gel, hexane/EtOAc gradient) and re-analyze. Use deuterated solvents for NMR and high-purity standards for HRMS calibration. Cross-validate with IR and elemental analysis .

Q. How does the sulfinyl group influence the compound’s reactivity in nucleophilic substitutions?

- Answer : The sulfinyl group acts as a polar, electron-withdrawing moiety, enhancing electrophilicity at the β-carbon. In SN2 reactions with Grignard reagents (e.g., MeMgBr), the hydroxyl group can be protected (e.g., as a tert-butyldimethylsilyl ether) to prevent side reactions. Kinetic studies show a 2.3-fold rate increase compared to non-sulfinyl analogs .

Q. What experimental protocols ensure reproducibility in scaled-up synthesis?

- Answer : Document exact stoichiometry, solvent purity (e.g., anhydrous CHCl), and reaction time/temperature profiles. Use automated syringes for reagent addition. For reproducibility, follow the Beilstein Journal of Organic Chemistry guidelines: report yields as mean ± SD (n=3) and include raw spectral data in supplementary materials .

Methodological Notes

- Data Reporting : Include detailed NMR assignments (δ, multiplicity, J-values) and HRMS spectra in supplementary files. Use IUPAC nomenclature consistently .

- Contradiction Management : If spectral data conflicts with literature, re-isolate the compound and cross-check with independent techniques (e.g., X-ray crystallography) .

- Safety Compliance : Adopt ISO 9001 protocols for hazardous waste disposal and maintain a lab notebook with risk assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.